
s-Triazine, 2,4-bis(methylamino)-6-morpholino-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-triazine, 2,4-bis(methylamino)-6-morpholino- is a chemical compound that has gained significant attention in the scientific community due to its diverse range of applications. It is commonly referred to as melamine, and its unique chemical structure makes it an essential component in the production of various materials, including plastics, resins, and coatings. Additionally, s-triazine, 2,4-bis(methylamino)-6-morpholino- has been extensively studied for its potential use in scientific research applications, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
S-triazine, 2,4-bis(methylamino)-6-morpholino- has been shown to inhibit the activity of enzymes involved in various metabolic pathways, including the urea cycle, purine synthesis, and histidine degradation. By inhibiting these enzymes, s-triazine, 2,4-bis(methylamino)-6-morpholino- can alter the biochemical and physiological processes within cells, leading to a range of effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of s-triazine, 2,4-bis(methylamino)-6-morpholino- are diverse and depend on the specific metabolic pathway affected. For example, inhibition of the urea cycle can lead to the accumulation of toxic ammonia in the body, while inhibition of purine synthesis can lead to decreased levels of nucleotides and impaired DNA synthesis.
Avantages Et Limitations Des Expériences En Laboratoire
S-triazine, 2,4-bis(methylamino)-6-morpholino- has several advantages for use in lab experiments, including its high solubility in water and organic solvents, as well as its ability to inhibit specific enzymes. However, limitations include the potential for toxicity and the need for careful handling and disposal.
Orientations Futures
There are several future directions for the study of s-triazine, 2,4-bis(methylamino)-6-morpholino-. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Additionally, further studies are needed to better understand the mechanism of action and potential applications in scientific research, including the development of new drugs and therapies. Finally, research is needed to better understand the potential risks associated with exposure to s-triazine, 2,4-bis(methylamino)-6-morpholino- and to develop safer handling and disposal methods.
Méthodes De Synthèse
The synthesis of s-triazine, 2,4-bis(methylamino)-6-morpholino- can be achieved through various methods, including the reaction of urea with formaldehyde in the presence of a catalyst. The resulting product is a white crystalline powder that is highly soluble in water and organic solvents.
Applications De Recherche Scientifique
S-triazine, 2,4-bis(methylamino)-6-morpholino- has been extensively studied for its potential use in scientific research applications. One of the primary areas of interest is its mechanism of action, which has been shown to involve the inhibition of enzymes involved in various metabolic pathways.
Propriétés
Numéro CAS |
16268-57-8 |
|---|---|
Nom du produit |
s-Triazine, 2,4-bis(methylamino)-6-morpholino- |
Formule moléculaire |
C9H16N6O |
Poids moléculaire |
224.26 g/mol |
Nom IUPAC |
2-N,4-N-dimethyl-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C9H16N6O/c1-10-7-12-8(11-2)14-9(13-7)15-3-5-16-6-4-15/h3-6H2,1-2H3,(H2,10,11,12,13,14) |
Clé InChI |
RNJNDYSDCDTDFN-UHFFFAOYSA-N |
SMILES |
CNC1=NC(=NC(=N1)N2CCOCC2)NC |
SMILES canonique |
CNC1=NC(=NC(=N1)N2CCOCC2)NC |
Autres numéros CAS |
16268-57-8 |
Synonymes |
N,N'-Dimethyl-6-morpholino-1,3,5-triazine-2,4-diamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





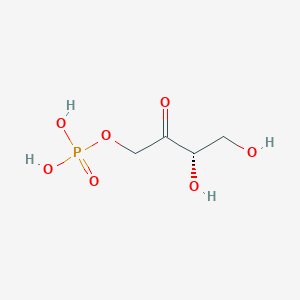
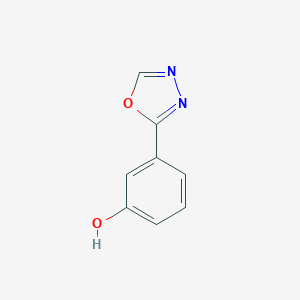

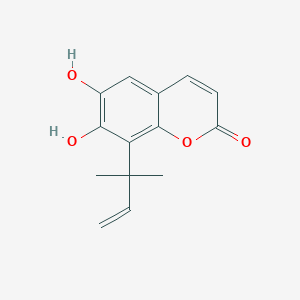
![N-[3-(Diethylamino)-4-methoxyphenyl]acetamide](/img/structure/B93530.png)
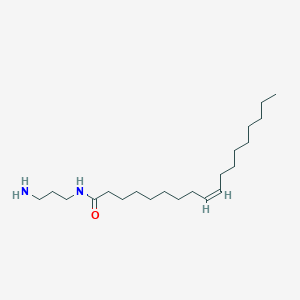
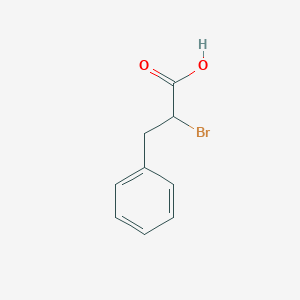
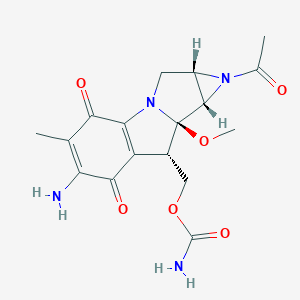

![2-[[4-(2,2-Dicyanoethenyl)phenyl]methylidene]propanedinitrile](/img/structure/B93540.png)
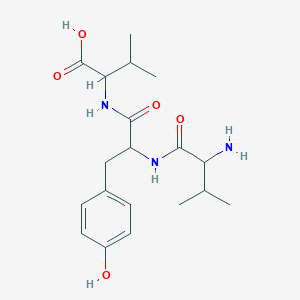
![4,9-Dibromonaphtho[2,3-c][1,2,5]thiadiazole](/img/structure/B93545.png)